1-Butoxyethyl 2-ethylhexanoate
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Overview
Description
1-Butoxyethyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O3. It is an ester formed from the reaction of 2-ethylhexanoic acid and 1-butoxyethanol. This compound is known for its applications in various industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxyethyl 2-ethylhexanoate is synthesized through an esterification reaction between 2-ethylhexanoic acid and 1-butoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Butoxyethyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-ethylhexanoic acid and 1-butoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 1-butoxyethanol.
Transesterification: Different esters and alcohols depending on the reacting alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-Butoxyethyl 2-ethylhexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its excellent solvency properties
Mechanism of Action
The mechanism of action of 1-butoxyethyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid and 1-butoxyethanol, which can then participate in further biochemical reactions. The compound’s effects are primarily due to its ability to act as a solvent and its reactivity in esterification and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal derivatives and as a plasticizer.
1-Butoxyethanol: An alcohol used as a solvent in various industrial applications.
2-Butoxyethyl acetate: An ester with similar solvency properties, used in coatings and adhesives
Uniqueness
1-Butoxyethyl 2-ethylhexanoate is unique due to its specific combination of 2-ethylhexanoic acid and 1-butoxyethanol, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
682744-67-8 |
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Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-butoxyethyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O3/c1-5-8-10-13(7-3)14(15)17-12(4)16-11-9-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
MGVGJWVIFVDYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)OCCCC |
Origin of Product |
United States |
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